molecular formula C27H30N4O3 B2665734 N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326909-59-4

N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2665734
CAS No.: 1326909-59-4
M. Wt: 458.562
InChI Key: WGKSAGNMFFWTGW-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

    Attachment of the Ethoxyphenylmethyl Group: This step often involves nucleophilic substitution reactions where the ethoxyphenylmethyl group is introduced using appropriate alkylating agents.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the amide bond is formed using carboxylic acid derivatives and amine precursors under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenylmethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[1,5-a]pyrazine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenylmethyl group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets and its potential as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated. Its structural features suggest it might have applications in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core may interact with active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
  • N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(methyl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Uniqueness

The unique feature of N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is the combination of the ethoxyphenylmethyl group and the pyrazolo[1,5-a]pyrazine core. This specific arrangement of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-16,19,24-25,29H,4,13-14,17-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCGYVGFSNIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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